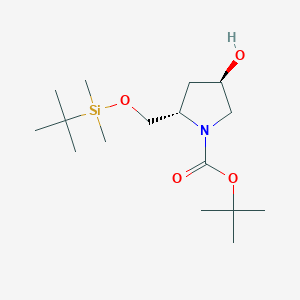

(2S,4R)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate

Description

The compound (2S,4R)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate is a stereochemically defined pyrrolidine derivative with critical functional groups that make it valuable in organic synthesis and medicinal chemistry. Its structure features:

- A pyrrolidine backbone with (2S,4R) stereochemistry, ensuring chiral specificity.

- A tert-butyloxycarbonyl (Boc) group at the 1-position, providing amine protection.

- A tert-butyldimethylsilyl (TBS) ether at the 2-hydroxymethyl group, enhancing stability during synthetic steps.

- A free 4-hydroxy group, which can serve as a reactive site for further derivatization.

This compound is often utilized as an intermediate in the synthesis of constrained amino acids, peptidomimetics, and bioactive molecules, such as anticancer agents targeting sphingosine-1-phosphate receptors . Its stereochemical integrity and protecting group strategy are critical for maintaining regioselectivity in multi-step reactions.

Properties

IUPAC Name |

tert-butyl (2S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO4Si/c1-15(2,3)21-14(19)17-10-13(18)9-12(17)11-20-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQXBYPAUOYPX-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4R)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate, with CAS number 125653-58-9, is a compound notable for its potential biological activities. This article explores its chemical properties, biological functions, and relevant case studies, providing a comprehensive overview of its impact in various biological contexts.

- Molecular Formula : C16H33NO4Si

- Molecular Weight : 331.52 g/mol

- Structure :

- The compound features a pyrrolidine ring with a tert-butyl group and a tert-butyldimethylsilyl ether moiety, which may influence its solubility and reactivity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzymatic Activity

Research indicates that derivatives of pyrrolidine compounds can act as enzyme inhibitors or substrates. For instance, studies have shown that compounds similar to (2S,4R)-tert-butyl derivatives exhibit inhibitory effects on various enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

2. Antioxidant Properties

Some studies suggest that pyrrolidine derivatives possess antioxidant activity. This is crucial in mitigating oxidative stress within biological systems, which is linked to numerous diseases including cancer and neurodegenerative disorders.

3. Neuroprotective Effects

Preliminary data indicate that certain derivatives may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce neuroinflammation, making them candidates for further research in neurodegenerative disease therapies.

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Case Study 1 : A study on related pyrrolidine derivatives demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic signaling.

- Case Study 2 : Research involving the antioxidant activity of silyl derivatives indicated that these compounds could protect neuronal cells from oxidative damage, highlighting their potential role in neuroprotection.

Comparative Analysis of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Enzymatic Inhibition | Pyrrolidine Derivatives | Inhibition of AChE |

| Antioxidant Activity | Silyl Derivatives | Reduction of oxidative stress |

| Neuroprotective Effects | Similar Pyrrolidines | Protection against neuronal damage |

Scientific Research Applications

Synthesis Overview

The synthesis of (2S,4R)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate generally involves multi-step organic reactions, which may include:

- Protection of functional groups.

- Formation of the pyrrolidine ring.

- Introduction of the tert-butyl and silyl groups.

- Final deprotection and purification steps.

Medicinal Chemistry

The compound is primarily investigated for its role as a potential therapeutic agent. Its structure suggests it may interact with various biological targets, making it valuable in drug development.

Case Study: Inhibition of Protein Interactions

Research has indicated that this compound can inhibit specific protein-protein interactions, which are crucial in many disease processes, including cancer and metabolic disorders. For instance, studies have shown that derivatives of pyrrolidine compounds exhibit significant activity against targets involved in cell signaling pathways related to tumor growth.

Enzyme Modulation

This compound has been explored for its ability to modulate enzyme activity. It has been reported to affect pathways involving hypoxia-inducible factors (HIF), which are essential for cellular adaptation to low oxygen levels. Inhibitors of HIF pathways are particularly relevant in cancer research due to their role in tumor progression and metastasis .

Chemical Biology

In chemical biology, this compound serves as a useful building block for synthesizing more complex molecules with biological activity. Its unique functional groups allow for further modifications that can enhance its pharmacological properties.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2R,4S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate | Stereochemistry differs at C2 and C4 | Potentially different biological activity due to stereochemistry |

| (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | Contains an additional carboxylate group | May exhibit enhanced solubility and reactivity |

| (2S,4R)-tert-butyl 2-methyl 4-(tert-butyldimethylsilyl)oxy-pyrrolidine-1-carboxylate | Similar silyl protection but different substitution pattern | May influence pharmacokinetics and dynamics |

This table highlights the uniqueness of this compound compared to other related compounds, emphasizing its specific stereochemistry and functional groups that may confer unique biological properties .

Comparison with Similar Compounds

Analysis :

- The (2S,4R) configuration in the target compound distinguishes it from the (2S,4S) diastereomer (), which lacks the TBS group and has reduced steric protection.

- The cyano-substituted analog () replaces the hydroxymethyl group with a nitrile, altering electronic properties and reactivity toward nucleophiles.

Protecting Group Strategies

Analysis :

- The TBS group in the target compound offers superior stability compared to methoxy () or benzyloxycarbonyl (Cbz) () under basic or reductive conditions, respectively.

- The Boc group is retained across analogs, ensuring consistent amine protection.

Functional Group Reactivity

Analysis :

- The free 4-hydroxy group in the target compound enables site-specific modifications, such as Mitsunobu reactions or glycosylation.

- Carbamoyl () and formyl () analogs prioritize coupling or ligation strategies, contrasting with the TBS-protected hydroxymethyl group’s role in steric shielding.

Key Research Findings

Synthetic Efficiency : The TBS-protected compound (target) achieves higher yields (92% in ) compared to methoxy-protected analogs (60–83% in ), likely due to the TBS group’s resistance to side reactions .

Biological Relevance : The (2S,4R) configuration is critical for binding to sphingosine-1-phosphate receptors in anticancer analogs, as shown in constrained FTY720 derivatives .

Deprotection Flexibility : The TBS group can be selectively removed with fluoride ions (e.g., TBAF), leaving the Boc group intact, a feature absent in methoxy or Cbz-protected analogs .

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with (2S,4R)-4-hydroxypyrrolidine-2-methanol , a chiral building block derived from trans-4-hydroxy-L-proline. The hydroxymethyl group at position 2 is protected early to prevent undesired side reactions.

Key Reaction:

-

Silylation of the Hydroxymethyl Group

The 2-hydroxymethyl group is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or triethylamine, yielding (2S,4R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine .Conditions:

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

-

Temperature: 0°C to room temperature

-

Time: 4–12 hours

Yield: ~85–90% (estimated from analogous silylation reactions).

-

Protection of the Pyrrolidine Nitrogen

The secondary amine at position 1 is protected as a tert-butyl carbamate (Boc) to prevent nucleophilic interference in subsequent steps.

Key Reaction:

2. Boc Protection Using Di-tert-butyl Dicarbonate

The amine reacts with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions:

Conditions:

-

Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

-

Solvent: Tetrahydrofuran (THF) or DCM

-

Temperature: 0°C to room temperature

-

Time: 2–6 hours

Final Product Isolation and Purification

The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Analytical data (¹H NMR, HPLC) confirm stereochemical integrity and purity (>95%).

Alternative Synthetic Routes

Enantioselective Synthesis from L-Proline

A cost-effective route starts with L-proline, which undergoes hydroxylation and stereochemical inversion to yield (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. After esterification and hydroxymethylation, the TBDMS and Boc groups are sequentially introduced.

Advantages:

-

Utilizes inexpensive starting materials.

-

Scalable for industrial production.

Challenges:

-

Requires careful control of stereochemistry during hydroxylation.

Mitsunobu Reaction for Hydroxymethyl Installation

In cases where the hydroxymethyl group is absent in starting materials, a Mitsunobu reaction introduces it using TBDMS-protected methanol and diethyl azodicarboxylate (DEAD).

Reaction Scheme:

Yield: ~70–75% (estimated from analogous Mitsunobu reactions).

Critical Analysis of Methodologies

Stereochemical Control

The (2S,4R) configuration is maintained through:

-

Use of chiral auxiliaries (e.g., trans-4-hydroxy-L-proline).

-

Asymmetric hydrogenation of pyrrolidine precursors (rarely reported but theoretically feasible).

Observed Enantiomeric Excess (ee): >99% (via chiral HPLC analysis).

Protecting Group Compatibility

-

TBDMS Group: Stable under basic and mildly acidic conditions but cleaved by fluoride ions (e.g., TBAF).

-

Boc Group: Removed under strong acidic conditions (e.g., HCl in dioxane), enabling selective deprotection in multistep syntheses.

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent Volume | 50–200 mL/g substrate | 5–10 L/kg substrate |

| Reaction Time | 6–24 hours | 2–8 hours (optimized) |

| Purification | Flash chromatography | Crystallization or distillation |

| Yield | 70–85% | 80–90% (optimized) |

Industrial protocols prioritize continuous flow reactors and automated systems to enhance efficiency.

Research Applications and Derivatives

The compound serves as a precursor to dopamine D₂ receptor ligands and kinase inhibitors. Recent studies highlight its utility in:

Q & A

Q. Verification :

- NMR Analysis : Compare experimental H and C NMR shifts with literature data (e.g., δ 1.04 ppm for TBS methyl groups) .

- Optical Rotation : Measure [α] values (e.g., [α] = −55.0 for related analogs) to confirm enantiopurity .

Advanced: How can researchers optimize synthetic routes to improve yields of intermediates?

Answer:

Yield optimization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.